molecular formula C18H10Cl2O5 B11549699 2-(3,4-dichlorophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

2-(3,4-dichlorophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11549699
M. Wt: 377.2 g/mol
InChI Key: CRNGTJUXTSDCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dichlorophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 3,4-dichlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(3,4-dichlorophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new carbon-carbon bonds, leading to the formation of more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and toluene, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has shown promise in biological studies, particularly in the investigation of its effects on cellular processes and pathways. It may serve as a lead compound for the development of new drugs or therapeutic agents.

    Medicine: Preliminary studies suggest that the compound may possess anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand its potential therapeutic applications.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to a reduction in these processes. The exact molecular targets and pathways involved are still under investigation and require further research to elucidate.

Comparison with Similar Compounds

2-(3,4-dichlorophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:

    4-hydroxycoumarin: A precursor in the synthesis of the compound, known for its anticoagulant properties.

    3,4-dichlorobenzaldehyde: Another precursor, used in the synthesis of various organic compounds.

    Warfarin: A well-known anticoagulant drug that also contains a chromene moiety.

Properties

Molecular Formula

C18H10Cl2O5

Molecular Weight

377.2 g/mol

IUPAC Name

[2-(3,4-dichlorophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate

InChI

InChI=1S/C18H10Cl2O5/c19-13-6-5-10(8-14(13)20)15(21)9-24-17(22)12-7-11-3-1-2-4-16(11)25-18(12)23/h1-8H,9H2

InChI Key

CRNGTJUXTSDCDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.